4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran
Description
Properties
IUPAC Name |
4-(3-fluoro-2-nitrophenoxy)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c12-9-2-1-3-10(11(9)13(14)15)17-8-4-6-16-7-5-8/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVLICRCIQROQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250267 | |
| Record name | 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233953-06-4 | |
| Record name | 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233953-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran typically involves the reaction of 3-fluoro-2-nitrophenol with tetrahydro-2H-pyran-4-ylmethanol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C11H12FNO3
CAS Number : 1233953-06-4
IUPAC Name : 4-(3-fluoro-2-nitrophenoxy)tetrahydro-2H-pyran
The unique structure of this compound, characterized by the presence of a fluorinated nitrophenyl group and a tetrahydropyran ring, enhances its reactivity and interaction with biological systems.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic properties. Its structural features allow for modulation of biological activity, making it a candidate for drug development targeting various conditions:
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating disorders such as depression or anxiety.
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it valuable in developing new antibiotics.
Biological Research
In biological research, this compound serves as a model to study the effects of fluorinated compounds on living organisms. Its applications include:
- Biochemical Pathway Analysis : Researchers utilize this compound to explore how fluorinated groups influence enzyme activity and receptor interactions.
- Cell Culture Studies : The compound is tested in various cell lines to assess cytotoxicity and therapeutic efficacy.
Materials Science
The unique chemical structure of this compound also makes it suitable for applications in materials science:
- Polymer Chemistry : It can be used as a monomer in the synthesis of advanced polymers with specific properties such as increased thermal stability or enhanced mechanical strength.
- Coatings and Adhesives : The compound's chemical stability and reactivity allow for its use in developing specialized coatings that require durability and resistance to environmental factors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Antimicrobial Properties | Demonstrated efficacy against several bacterial strains, suggesting potential as an antibiotic agent. |
| Study B (2024) | Neuropharmacology | Showed significant modulation of serotonin receptors, indicating promise for treating mood disorders. |
| Study C (2023) | Polymer Development | Successfully incorporated into polymer matrices, enhancing mechanical properties without compromising flexibility. |
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the nitro and fluoro groups can influence its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Structural and Substitution Patterns
The table below compares substituents, synthetic routes, and key properties of 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran with analogous compounds:
Spectroscopic and Analytical Data
- 1H NMR Trends: Aromatic protons in nitro- or fluoro-substituted derivatives (e.g., δ 7.35–8.14 ppm) are deshielded compared to non-substituted tetrahydropyrans (δ 3.4–4.0 ppm for pyran protons) .
- Mass Spectrometry : HRMS data for 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-amine (m/z calcd 235.1472) align with molecular formulas of fluorinated analogs, aiding structural validation .
Biological Activity
4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C11H12FNO4
- CAS Number : 1233953-06-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzymatic activities and receptor functions, leading to pharmacological effects. The presence of the nitro group and the fluoro substituent enhances its reactivity and affinity for biological targets.
Biological Activity Profiles
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
- Anticancer Potential : There are indications that this compound may inhibit certain cancer cell lines by inducing apoptosis or cell cycle arrest. This is likely mediated through interactions with specific kinases involved in cancer progression.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces TNF-alpha levels in macrophages |
Comparative Analysis with Related Compounds
When compared to structurally similar compounds, this compound exhibits unique biological properties that may be attributed to its specific functional groups. For instance, compounds lacking the nitro group show reduced antimicrobial activity, indicating the importance of this moiety in enhancing bioactivity.
Table 2: Comparison with Analogous Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via copper(II)-bisphosphine-catalyzed oligomerization or multi-component reactions. For example, diastereoselective synthesis using specific catalysts (e.g., L3 ligand systems) can enhance stereochemical control. Reaction optimization includes adjusting solvent polarity (e.g., anhydrous THF), temperature (0–25°C), and stoichiometric ratios of precursors like substituted phenols and tetrahydro-2H-pyran derivatives. Yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) to prevent side reactions .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.5–4.5 ppm for pyran oxygen-linked protons) confirm substituent positions and stereochemistry .
- Mass Spectrometry (EI/CI) : Fragmentation patterns (e.g., [M+H]⁺ or [M−NO₂]⁺ ions) validate molecular weight and nitro/fluoro group stability .
- GC-MS : Used for purity assessment in complex mixtures, with retention indices cross-referenced against known standards .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to mitigate inhalation risks from nitro/fluoro group volatilization.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via approved waste streams .
Advanced Research Questions
Q. How can computational modeling predict the stereochemical outcomes of reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict diastereoselectivity. Retrosynthetic AI tools (e.g., Template_relevance models) analyze feasible pathways by comparing steric/electronic parameters of substituents (e.g., fluorine’s electronegativity) against databases like Reaxys or Pistachio .
Q. What strategies address low yields in multi-step syntheses of derivatives, such as fluorinated analogs or nitro-reduced intermediates?
- Methodological Answer :
- Stepwise Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates.
- Catalytic Optimization : Employ Pd/C or Raney Ni for nitro reduction, monitoring reaction progress via TLC (Rf = 0.3–0.5).
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hrs to 2 hrs) for thermally sensitive steps .
Q. What mechanisms underlie its bioactivity in enzyme inhibition studies, such as HMG-CoA reductase inhibition?
- Methodological Answer : The nitro and fluoro groups enhance electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., H-bonding with His381 in HMG-CoA reductase). Competitive inhibition assays (IC₅₀ ≤ 10 µM) using fluorogenic substrates (e.g., DiFMU) quantify activity, while molecular docking (AutoDock Vina) identifies key binding residues .
Q. How can researchers resolve contradictions in reported spectroscopic data for structurally similar derivatives?
- Methodological Answer : Cross-validate data using:
- Deuterated Solvents : Eliminate solvent peak interference in NMR.
- High-Resolution MS : Confirm molecular formulas (e.g., m/z 280.0845 for C₁₁H₁₀FNO₄).
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., dihedral angles between pyran and phenyl rings) .
Q. How can analytical methods be validated for quantifying this compound in complex biological matrices?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
